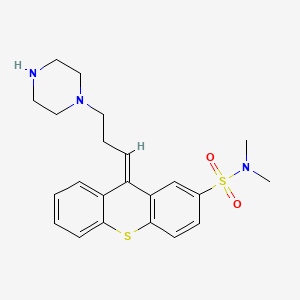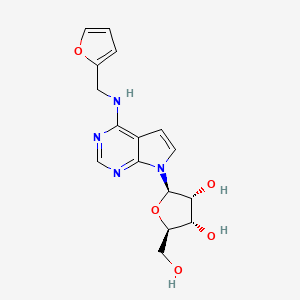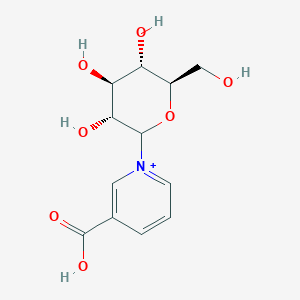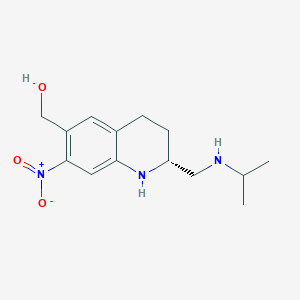
Xanthocillin X dimethyl ether
Übersicht
Beschreibung
Xanthocillin X permethyl ether is a natural compound isolated from fungal extracts. It is known for its ability to lower amyloid-beta 42 levels, which is significant in the context of neurodegenerative diseases such as Alzheimer’s disease . The compound has a molecular formula of C20H16N2O2 and a molecular weight of 316.35 g/mol .
Wissenschaftliche Forschungsanwendungen
Xanthocillin X-Permethylether hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung :
Chemie: Es wird als Modellverbindung für die Untersuchung der Reaktivität von Isonitril-Funktionsgruppen verwendet.
Biologie: Die Fähigkeit der Verbindung, die Amyloid-Beta-42-Spiegel zu senken, macht sie zu einem wertvollen Werkzeug in der Forschung über neurodegenerative Erkrankungen.
Industrie: Die antifungalen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung von Antimykotika.
5. Wirkmechanismus
Xanthocillin X-Permethylether übt seine Wirkung über verschiedene Mechanismen aus :
Senkung des Amyloid-Beta-42-Spiegels: Die Verbindung reduziert die Amyloid-Beta-42-Spiegel, was im Zusammenhang mit der Alzheimer-Krankheit von Vorteil ist.
Antibakterielle Aktivität: Es bindet an Kupfer(II)-Ionen und stört so Kupfer-abhängige Enzyme in Bakterien.
Antifungale Aktivität: Die antifungalen Eigenschaften der Verbindung werden auf ihre Fähigkeit zurückgeführt, die Synthese der Pilzzellwand zu stören.
Ähnliche Verbindungen:
Xanthocillin X: Die Stammverbindung, von der Xanthocillin X-Permethylether abgeleitet ist.
Isonitril-Verbindungen: Andere isonitrilhaltige Naturstoffe, die ähnliche antibakterielle und antifungale Eigenschaften aufweisen.
Einzigartigkeit: Xanthocillin X-Permethylether ist einzigartig aufgrund seiner dualen Aktivität als Amyloid-Beta-42-Senker und seiner starken antibakteriellen und antifungalen Eigenschaften. Seine Fähigkeit, Kupfer(II)-Ionen zu binden und Kupfer-abhängige Enzyme zu stören, unterscheidet es von anderen ähnlichen Verbindungen .
Zukünftige Richtungen
The future directions of research on Xanthocillin X and its derivatives are likely to focus on further understanding their mechanisms of action and potential applications, particularly in the field of antibiotics . The discovery of Xanthocillin X’s effect on heme biosynthesis opens up a new potential target for antibiotic action .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Xanthocillin X-Permethylether wird typischerweise aus Pilzextrakten isoliert, insbesondere aus der Art Basipetospora . Das Extraktionsverfahren beinhaltet die Kultivierung des Pilzes unter bestimmten Bedingungen und die anschließende Isolierung der Verbindung unter Verwendung verschiedener chromatographischer Techniken.
Industrielle Produktionsverfahren: Obwohl detaillierte industrielle Produktionsverfahren nicht umfassend dokumentiert sind, würde die Produktion der Verbindung im größeren Maßstab wahrscheinlich die Optimierung der Pilzkulturbedingungen und die Verbesserung der Extraktions- und Reinigungsprozesse beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Xanthocillin X-Permethylether durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation verschiedene oxidierte Derivate liefern, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen könnte.
Wirkmechanismus
Xanthocillin X permethyl ether exerts its effects through several mechanisms :
Amyloid-beta 42 Lowering: The compound reduces amyloid-beta 42 levels, which is beneficial in the context of Alzheimer’s disease.
Antibacterial Activity: It binds to copper (II) ions, disrupting copper-dependent enzymes in bacteria.
Antifungal Activity: The compound’s antifungal properties are attributed to its ability to disrupt fungal cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Xanthocillin X: The parent compound from which Xanthocillin X permethyl ether is derived.
Isonitrile Compounds: Other isonitrile-containing natural products that exhibit similar antibacterial and antifungal properties.
Uniqueness: Xanthocillin X permethyl ether is unique due to its dual activity as an amyloid-beta 42 lowering agent and its potent antibacterial and antifungal properties. Its ability to bind copper (II) ions and disrupt copper-dependent enzymes sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
1-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-21-19(13-15-5-9-17(23-3)10-6-15)20(22-2)14-16-7-11-18(24-4)12-8-16/h5-14H,3-4H3/b19-13-,20-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKZMXOJMQCHRI-AXPXABNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)OC)[N+]#[C-])[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\[N+]#[C-])/C(=C/C2=CC=C(C=C2)OC)/[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146596 | |
| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4464-33-9 | |
| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4464-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthocillin dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOCILLIN X DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2QBX70049 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)



![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B1240153.png)




![3-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1240162.png)


![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240165.png)
